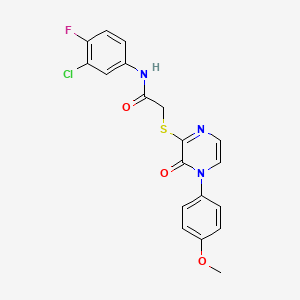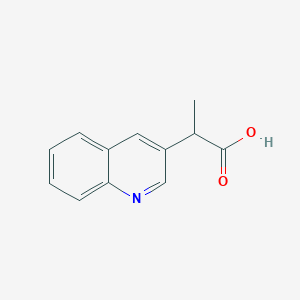
Elabela/Toddler-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Elabela/Toddler (ELA) is a critical cardiac developmental peptide that acts through the G-protein–coupled apelin receptor . It is the second endogenous ligand recently identified after Apelin, that binds to the G protein-coupled receptor APJ . ELA exists as peptide fragments of 32 (Q32P), 22 (K22P), and 11 (C11P) amino acids .
Molecular Structure Analysis
Elabela/Toddler (ELA) is a 54-amino acid peptide initially identified in fish and human genomes and classified as noncoding . This precursor can be cleaved to shorter sequences (32, 21, and 11 amino acids) . ELA competed for binding of apelin in human heart with overlap for the 2 peptides indicated by in silico modeling .
科学的研究の応用
Cardiovascular Implications of Elabela/Toddler
Role in Cardiovascular System and Therapeutic Potential :Elabela/Toddler, identified as a new apelin receptor ligand, plays a significant role in the human cardiovascular system. The enhancement of apelin signaling, through agents like Elabela/Toddler, has shown beneficial effects, particularly in conditions like pulmonary arterial hypertension. This discovery opens pathways for novel therapeutic agents targeting the cardiovascular system (Yang et al., 2015).
Influence on Cardiovascular Function :Elabela/Toddler is not only crucial for cardiac developmental processes but also maintains its significance in adult cardiovascular functions. It's known to act through the G-protein-coupled apelin receptor. Interestingly, Elabela/Toddler's expression gets reduced in cardiopulmonary tissues in conditions like pulmonary arterial hypertension. However, the administration of exogenous Elabela/Toddler has been shown to attenuate the severity of such conditions, indicating its therapeutic potential in cardiovascular diseases (Yang et al., 2017).
Elabela-Apelin Receptor Signaling in Mammalian Systems
Functional Significance in Mammals :Elabela or Toddler, initially recognized for its role in zebrafish heart and vasculature development, also plays a significant role in the mammalian system. It's involved in activating the apelin receptor, a G protein-coupled receptor, and influences various biological functions. In humans, Elabela is expressed in specific tissues like pluripotent stem cells and the adult kidney, suggesting its role in maintaining physiological balance and possibly in disease conditions (Wang et al., 2015).
Role in Development and Disease
Regulation of Cell Migration and Development :Elabela/Toddler is vital in regulating mesodermal cell migration, a critical process during embryonic development. It does so by influencing the Nodal signaling pathway, showing that Elabela/Toddler's role extends beyond cardiovascular function to developmental processes. Understanding these mechanisms can provide insights into developmental diseases and potential therapeutic approaches (Norris et al., 2016).
Elabela/Toddler in Renal Function and Disease
Impact on Kidney Disease :Elabela/Toddler's role extends to kidney function and pathology. Its interaction with the apelin receptor is crucial for maintaining fluid homeostasis and plays a part in the pathogenesis of various kidney diseases. Understanding Elabela's function in renal physiology could pave the way for new therapeutic strategies for kidney-related conditions (Zheng et al., 2021).
作用機序
ELA is an endogenous agonist of the apelin receptor, exhibits a cardiovascular profile comparable to apelin, and is downregulated in human disease and rodent PAH models . It functions to mediate early cardiac development during zebrafish embryogenesis by inducing cardiogenesis, vasculogenesis, and bone formation .
将来の方向性
ELA has emerged as a key signaling pathway in the cardiovascular system . It has a promising future in cancer diagnostic and therapy . ELA exerts cardiovascular effects comparable and potentially more potent than apelin and is found to be downregulated in experimental models and humans with heart failure . Therefore, ELA may have significant therapeutic potential in various diseases, including heart failure and cancer .
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H90N16O13S2/c1-32(2)25-39(68-52(81)43-16-10-21-72(43)54(83)38(19-24-89-5)66-47(76)36(59)30-88)49(78)67-40(27-35-28-62-31-64-35)50(79)70-42(29-75)51(80)65-37(15-9-20-63-58(60)61)48(77)71-46(33(3)4)56(85)73-22-11-17-44(73)53(82)69-41(26-34-13-7-6-8-14-34)55(84)74-23-12-18-45(74)57(86)87/h6-8,13-14,28,31-33,36-46,75,88H,9-12,15-27,29-30,59H2,1-5H3,(H,62,64)(H,65,80)(H,66,76)(H,67,78)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,86,87)(H4,60,61,63)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKPNJFJXZBRMX-HDKAIKTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)NC(=O)[C@H](CS)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H90N16O13S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1283.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Elabela/Toddler-11 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2379626.png)
![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2379627.png)
![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2379628.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2379632.png)

![4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2379634.png)





